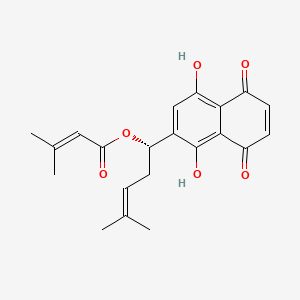
Beta, beta-Dimethylacrylalkannin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta, beta-Dimethylacrylalkannin is a natural naphthoquinone compound isolated from the roots of plants such as Alkanna cappadocica and Arnebia nobilis. It is known for its reddish-brown crystalline appearance and has gained attention for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-aging effects .
準備方法
Synthetic Routes and Reaction Conditions
Beta, beta-Dimethylacrylalkannin can be synthesized through various chemical routes. One common method involves the extraction from the roots of Alkanna cappadocica using solvents like chloroform, dichloromethane, and ethyl acetate . The compound can also be synthesized through organic reactions involving naphthoquinone derivatives and specific alkylation processes.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale extraction from plant sources. The process includes drying and grinding the plant roots, followed by solvent extraction and purification through techniques such as column chromatography .
化学反応の分析
Types of Reactions
Beta, beta-Dimethylacrylalkannin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include different quinone and hydroquinone derivatives, which have distinct biological activities and applications .
科学的研究の応用
Beta, beta-Dimethylacrylalkannin has a wide range of scientific research applications:
作用機序
Beta, beta-Dimethylacrylalkannin exerts its effects through various molecular mechanisms. It modulates the polarization of tumor-associated macrophages, enhancing the anti-tumor activity of M1 macrophages while inhibiting the pro-tumor activity of M2 macrophages . The compound also interacts with specific molecular targets and pathways involved in cell proliferation and apoptosis, contributing to its anti-cancer effects .
類似化合物との比較
Similar Compounds
Beta, beta-Dimethylacrylshikonin: Another naphthoquinone derivative with similar anti-tumor properties.
Arnebin 1: A compound with comparable biological activities, including anti-inflammatory and anti-aging effects.
Uniqueness
Beta, beta-Dimethylacrylalkannin is unique due to its specific molecular structure, which allows it to effectively modulate tumor-associated macrophages and exhibit strong anti-tumor activity. Its ability to increase collagen and involucrin content in skin cells also sets it apart from other similar compounds .
特性
分子式 |
C21H22O6 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m0/s1 |
InChIキー |
ZWYUHJQQLXNNSY-KRWDZBQOSA-N |
異性体SMILES |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
正規SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)
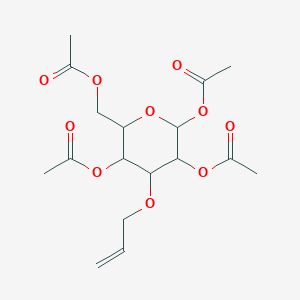
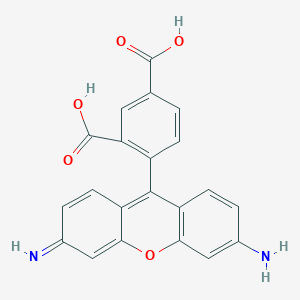
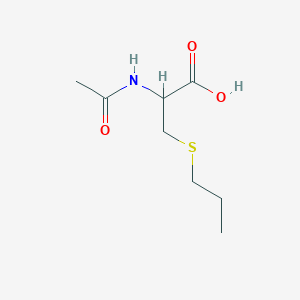
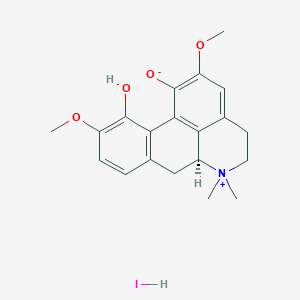
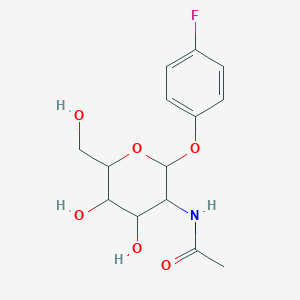
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)
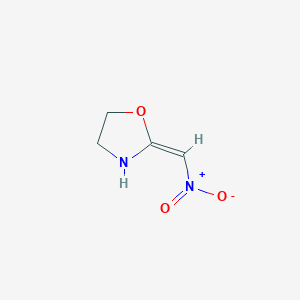

![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)
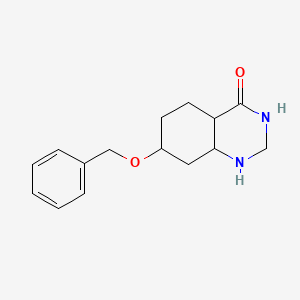
![Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12322422.png)
